Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a quinazolinone, and a thioester . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazolinone core would provide a rigid, planar structure, while the ethyl ester and thioester groups would add flexibility .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo a variety of reactions, including hydrolysis of the ester groups, addition reactions at the quinazolinone core, and substitution reactions at the thioester group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Properties
Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate and its derivatives have been studied for their potential as antimicrobial agents. In a study by Desai, Shihora, and Moradia (2007), new quinazolines, which are structurally related to this compound, were synthesized and showed promising antibacterial and antifungal activities against various microorganisms including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Anticancer and Biological Activities
This compound and its analogs have been explored for their anticancer properties. Riadi et al. (2021) described the synthesis of a new derivative and its potent cytotoxic activity against various human cancer cell lines, demonstrating potential as an anti-cancer agent (Riadi et al., 2021).
Neurological Applications
Compounds structurally related to this compound have been studied for their potential in treating neurological disorders. For example, Mermer et al. (2018) synthesized new quinolone-triazole hybrids, which showed significant inhibitory effects on acetylcholinesterase, suggesting their potential in treating Alzheimer's disease (Mermer et al., 2018).
Versatility in Organic Synthesis
This compound also serves as an important precursor in the synthesis of various organic compounds. Honey et al. (2012) demonstrated the use of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-4-32-22(28)14-17(27)15-33-24-25-19-8-6-5-7-18(19)23(29)26(24)12-11-16-9-10-20(30-2)21(13-16)31-3/h5-10,13H,4,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZJGFHGAVCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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